molecular formula C11H14O4 B160465 2'-(2,3-Dihydroxypropoxy)acetophenone CAS No. 1939-70-4

2'-(2,3-Dihydroxypropoxy)acetophenone

Cat. No. B160465
CAS RN: 1939-70-4
M. Wt: 210.23 g/mol
InChI Key: PLLGIMWGTWNSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-(2,3-Dihydroxypropoxy)acetophenone, also known as DHPPA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of acetophenone, which is a common organic compound used in the production of fragrances and flavors. DHPPA has been found to have various biochemical and physiological effects, making it a valuable tool in the field of scientific research.

Scientific Research Applications

2'-(2,3-Dihydroxypropoxy)acetophenone has been used in various scientific research applications, including the study of oxidative stress, inflammation, and cancer. It has been found to have antioxidant properties, which can help protect cells from damage caused by free radicals. 2'-(2,3-Dihydroxypropoxy)acetophenone has also been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases. In addition, 2'-(2,3-Dihydroxypropoxy)acetophenone has been found to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells.

Mechanism Of Action

The mechanism of action of 2'-(2,3-Dihydroxypropoxy)acetophenone is not fully understood, but it is believed to be related to its antioxidant properties. 2'-(2,3-Dihydroxypropoxy)acetophenone has been shown to scavenge free radicals, which can cause damage to cells and lead to various diseases. 2'-(2,3-Dihydroxypropoxy)acetophenone has also been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can contribute to oxidative stress.

Biochemical And Physiological Effects

2'-(2,3-Dihydroxypropoxy)acetophenone has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects, with studies suggesting that it can help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 2'-(2,3-Dihydroxypropoxy)acetophenone has been found to have anti-diabetic properties, with studies showing that it can improve glucose metabolism and insulin sensitivity.

Advantages And Limitations For Lab Experiments

2'-(2,3-Dihydroxypropoxy)acetophenone has several advantages for lab experiments, including its low cost, high yield, and ease of synthesis. It is also stable under various conditions, making it a reliable compound for research. However, 2'-(2,3-Dihydroxypropoxy)acetophenone has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2'-(2,3-Dihydroxypropoxy)acetophenone. One area of interest is the development of 2'-(2,3-Dihydroxypropoxy)acetophenone derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 2'-(2,3-Dihydroxypropoxy)acetophenone, which could lead to the development of new treatments for various diseases. In addition, there is potential for 2'-(2,3-Dihydroxypropoxy)acetophenone to be used in combination with other compounds to enhance its therapeutic effects. Overall, 2'-(2,3-Dihydroxypropoxy)acetophenone has significant potential for future research and development in the field of scientific research.

Synthesis Methods

The synthesis of 2'-(2,3-Dihydroxypropoxy)acetophenone involves the reaction between 2,3-dihydroxypropyl bromide and acetophenone in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained through a series of purification steps. The yield of 2'-(2,3-Dihydroxypropoxy)acetophenone is typically high, making it a cost-effective compound to produce.

properties

CAS RN

1939-70-4

Product Name

2'-(2,3-Dihydroxypropoxy)acetophenone

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

1-[2-(2,3-dihydroxypropoxy)phenyl]ethanone

InChI

InChI=1S/C11H14O4/c1-8(13)10-4-2-3-5-11(10)15-7-9(14)6-12/h2-5,9,12,14H,6-7H2,1H3

InChI Key

PLLGIMWGTWNSQB-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1OCC(CO)O

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC(CO)O

synonyms

2'-(2,3-Dihydroxypropoxy)acetophenone

Origin of Product

United States

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